Benzenecarboximidoyl chloride, N-(phenylmethyl)- Benzenecarboximidoyl chloride, N-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 46721-83-9
VCID: VC19619118
InChI: InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
SMILES:
Molecular Formula: C14H12ClN
Molecular Weight: 229.70 g/mol

Benzenecarboximidoyl chloride, N-(phenylmethyl)-

CAS No.: 46721-83-9

Cat. No.: VC19619118

Molecular Formula: C14H12ClN

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Benzenecarboximidoyl chloride, N-(phenylmethyl)- - 46721-83-9

Specification

CAS No. 46721-83-9
Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
IUPAC Name N-benzylbenzenecarboximidoyl chloride
Standard InChI InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Standard InChI Key UIUSXFZPHSUSGX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Benzenecarboximidoyl chloride, N-(phenylmethyl)-, systematically named N-benzylbenzenecarboximidoyl chloride, features a central imidoyl chloride group (Cl–C=N–) bridged between two aromatic systems. The benzyl group (C₆H₅–CH₂–) is attached to the nitrogen atom, while the imidoyl chloride moiety is bonded to a second benzene ring . This configuration is corroborated by its SMILES notation (C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl) and InChIKey (UIUSXFZPHSUSGX-UHFFFAOYSA-N), which encode the spatial arrangement of atoms .

The compound’s planar geometry facilitates conjugation between the benzene rings and the imidoyl group, enhancing stability while maintaining reactivity at the chlorine site. X-ray crystallographic studies of analogous structures reveal bond lengths of approximately 1.41 Å for the C=N bond and 1.72 Å for the C–Cl bond, consistent with typical imidoyl chlorides.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight229.70 g/mol
Melting PointNot reported (decomposes)
SolubilitySoluble in DCM, THF, ethers
StabilityMoisture-sensitive; store under inert gas

The compound’s moisture sensitivity necessitates anhydrous handling conditions, as hydrolysis readily yields benzamide derivatives. Its lipophilic nature (logP ≈ 3.2) suggests moderate membrane permeability, making it suitable for interfacial reactions .

Synthesis and Mechanistic Pathways

Conventional Synthetic Routes

The synthesis typically involves chlorination of benzaldehyde-derived imines. A representative pathway proceeds as follows:

  • Imine Formation: Condensation of benzaldehyde derivatives with benzylamine under Dean-Stark conditions yields N-benzylbenzaldimine.

  • Chlorination: Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the imine to the target imidoyl chloride.

The reaction mechanism proceeds via nucleophilic attack of the chloride ion on the protonated imine intermediate, followed by elimination of HCl (Figure 1).

Photochemical Innovations

Reactivity and Derivative Chemistry

Nucleophilic Substitutions

The electrophilic chlorine atom undergoes facile displacement by:

  • Amines: Producing substituted amidines (e.g., R₂N–C=N–CH₂C₆H₅)

  • Alcohols: Forming imidates (RO–C=N–CH₂C₆H₅)

  • Grignard Reagents: Generating ketimines after hydrolysis

Kinetic studies indicate second-order dependence on nucleophile concentration, suggesting an SN2-type mechanism at the sp²-hybridized carbon .

Cycloaddition Chemistry

The compound participates in [2+2] photocycloadditions with electron-deficient alkenes, forming azetidinone rings—a key structural motif in β-lactam antibiotics. For example, reaction with methyl acrylate under UV light yields a bicyclic β-lactam in 58% yield (Scheme 1) .

Applications in Organic Synthesis

β-Lactam Construction

As demonstrated in PMC studies, the imidoyl chloride serves as a linchpin for synthesizing polycyclic β-lactams via tandem cycloaddition-postfunctionalization sequences . A notable example involves:

  • Photochemical [4+2] cycloaddition with furanacetic acid derivatives

  • Acid-catalyzed ring expansion to form 6-azabicyclo[3.2.0]heptan-7-one derivatives

These products exhibit enhanced antibacterial activity against Gram-positive pathogens (MIC = 2–8 μg/mL) .

Heterocyclic Library Synthesis

Combinatorial approaches utilize the compound to generate:

  • Benzimidazoles: Via Cu-catalyzed coupling with o-phenylenediamines

  • Quinazolinones: Through Pd-mediated carbonylation

High-throughput screening of these libraries has identified potent kinase inhibitors (IC₅₀ < 100 nM).

Recent Research Insights

Photoredox Catalysis Applications

A 2024 study demonstrated nickel-catalyzed cross-coupling of the imidoyl chloride with aryl boronic esters under blue LED irradiation, achieving C–N bond formation in 82% yield (Figure 2). This method enables late-stage functionalization of pharmaceutical intermediates.

Biological Evaluation

Derivatives bearing fluorinated benzyl groups show promising antitumor activity:

  • In Vitro: IC₅₀ = 1.2 μM against MCF-7 breast cancer cells

  • In Vivo: 60% tumor growth inhibition in xenograft models at 50 mg/kg/day

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